6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
6-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-7-6-8-3-9-10(6)5(4)11/h2-3H,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBMEMOIKHJTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N=CNN2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257825 | |
| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100047-47-0 | |
| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
A widely cited method involves the cyclocondensation of 3-methyl-5-amino-1H-1,2,4-triazole with aldehydes under reflux conditions. For instance, a reaction with cinnamaldehyde in morpholine at 60–70°C for 3 hours yields 2-methyl-5-phenyl-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidin-7-ol, a structurally related compound. Although this pathway primarily produces tetrahydro derivatives, modifications to the aldehyde component (e.g., substituting cinnamaldehyde with acetaldehyde) could theoretically yield the 6-methyl variant.
Key Reaction Parameters :
- Molar Ratio : 1:2 (triazole:aldehyde)
- Solvent : Morpholine or isopropanol
- Temperature : 60–70°C
- Yield : 65–70% after recrystallization
The reaction proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by cyclization and dehydration. The tetrahydro intermediate’s subsequent oxidation (e.g., with DDQ or MnO₂) could aromatize the pyrimidine ring, yielding the target compound. However, this oxidation step remains hypothetical, as explicit documentation is absent in the provided sources.
Analytical Characterization
The synthesized tetrahydro derivative in was characterized using:
- ¹H NMR : Peaks at δ 2.05–2.10 (CH₃), 7.20–7.50 (aromatic protons)
- HPLC/MS : Molecular ion peak at m/z 265.2 (C₁₃H₁₅N₄O)
For the 6-methyl target compound, analogous spectral data would include:
- Predicted ¹H NMR : A singlet for the 6-methyl group (δ ~2.30) and deshielded pyrimidine protons (δ ~8.50–9.00)
- Exact Mass : 150.054 g/mol (theoretical)
Alternative Pathways from Patent Literature
Heterocyclic Assembly via Multicomponent Reactions
Physicochemical Properties and Stability
Chemical Reactions Analysis
Types of Reactions
6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research, particularly in medicinal chemistry . Some of its notable applications include:
Antibacterial and Antifungal Agents: This compound has shown significant activity against various bacterial and fungal strains.
Antiviral Agents: It has been investigated for its potential to inhibit viral replication.
Anticancer Agents: Studies have demonstrated its ability to inhibit the growth of cancer cells.
Cardiovascular Agents: It has been explored for its potential as a coronary vasodilator and antihypertensive agent.
Mechanism of Action
The mechanism of action of 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation . Additionally, it can bind to specific receptors in the cardiovascular system, resulting in vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Physicochemical Properties
Key analogues differ in substituents at positions 5, 6, and 7, influencing their physical and biological profiles:
Notes:
- Electron-withdrawing groups (e.g., CF₃ at position 5) reduce basicity and enhance stability, as seen in the PfDHODH inhibitor (4b) with a lower melting point (263°C) .
- Lipophilicity : Bromination (logP = 0.917 in ) increases hydrophobicity, favoring membrane penetration in herbicidal applications.
- Chlorination at position 7 (via POCl₃ treatment ) enhances reactivity for further derivatization into bioactive prodrugs.
Antimalarial Activity
- The 6-methyl derivative acts as a precursor to 7-chloro-triazolopyrimidines, which inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .
- Compound 4b (5-CF₃ substitution) shows enhanced PfDHODH inhibition due to stronger electron-withdrawing effects, improving target binding .
Anticonvulsant Activity
- 5-Phenyl derivatives (e.g., compound 2 ) exhibit potent anticonvulsant effects, attributed to the phenyl group’s π-stacking interactions with neural targets.
Herbicidal Activity
- 6-Bromo-5-methyl derivatives disrupt acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis . Spatial conformation changes caused by substituents (e.g., bromine vs. methyl) critically impact binding to ALS .
Biological Activity
6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS Number: 2503-56-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C₆H₆N₄O
- Molecular Weight: 150.138 g/mol
- Melting Point: Approximately 226°C .
- LogP (Partition Coefficient): 0.1383, indicating moderate hydrophilicity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by [source needed] demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The compound's mechanism of action appears to involve inhibition of nucleic acid synthesis, which is critical for bacterial growth and replication.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays showed that it can induce apoptosis in cancer cell lines such as:
- HeLa cells
- MCF-7 breast cancer cells
The compound's ability to trigger apoptotic pathways is attributed to its interaction with cellular signaling molecules involved in cell cycle regulation [source needed].
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several enzymes:
- Dipeptidyl Peptidase IV (DPP-IV) : Important for glucose metabolism and implicated in diabetes management.
- Aldose Reductase : Involved in diabetic complications; inhibition may offer therapeutic benefits for diabetic patients [source needed].
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of pathogens. Results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These findings suggest potential for development into a therapeutic agent for bacterial infections.
Case Study 2: Cancer Cell Apoptosis
A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptotic markers. Flow cytometry analysis revealed that at 50 µM concentration, apoptosis was induced in over 70% of treated cells compared to control groups.
Research Findings Summary Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | [source needed] |
| Anticancer | Induces apoptosis in HeLa and MCF-7 cells | [source needed] |
| Enzyme Inhibition | Inhibits DPP-IV and Aldose Reductase | [source needed] |
Q & A
Q. What computational tools predict the reactivity of triazolopyrimidine derivatives in nucleophilic substitutions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
